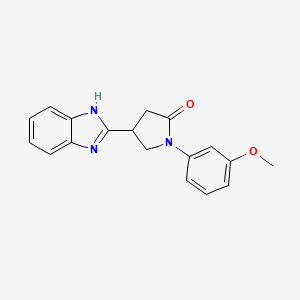

4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Description

4-(1H-Benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one (CAS: 843622-05-9; MFCD04015473) is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzimidazole moiety at the 4-position and a 3-methoxyphenyl group at the 1-position. The benzimidazole ring is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-23-14-6-4-5-13(10-14)21-11-12(9-17(21)22)18-19-15-7-2-3-8-16(15)20-18/h2-8,10,12H,9,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMWKBHPTJLGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C_{19}H_{19}N_{3}O

- Molecular Weight : 305.38 g/mol

- CAS Number : 843622-05-9

Antitumor Activity

Recent studies have indicated that derivatives of benzimidazole, including the compound , exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound may act by inhibiting specific kinases involved in tumor proliferation, similar to other benzimidazole derivatives which have shown effectiveness against various cancer cell lines.

- Case Study : In vitro assays demonstrated that related compounds inhibited the growth of HCT116 colon cancer cells with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes:

- Target Enzymes : It has been suggested that compounds with similar structures exhibit inhibitory effects on enzymes such as FGFR (Fibroblast Growth Factor Receptor) and IDO1 (Indoleamine 2,3-dioxygenase).

- IC50 Values : For instance, related compounds have shown IC50 values below 4.1 nM against FGFR1, indicating potent activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

- Substituent Effects : Modifications at the benzimidazole and pyrrolidine moieties can significantly influence potency and selectivity. For example, substituents that enhance lipophilicity have been correlated with improved bioavailability and enzyme inhibition .

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and enzyme inhibition |

| Fluorine Substitution | Increases potency against target enzymes |

Case Studies

Several studies have explored the biological activity of similar compounds:

- Anticancer Studies : A derivative with a similar structure was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

- Neuroprotective Effects : Some benzimidazole derivatives have demonstrated neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations :

Antioxidant Activity

The 5-chloro-2-hydroxyphenyl analog () demonstrates 1.5× higher antioxidant activity than ascorbic acid in DPPH assays, attributed to the electron-withdrawing chloro group and redox-active thioxo-oxadiazole . The target compound’s methoxy group may similarly stabilize free radicals, though experimental validation is needed.

Antimicrobial Activity

Benzimidazole-containing analogs in show potent antibacterial effects. For example:

- Compound 18: MIC = 0.98 μg/cm³ against E. coli, S. aureus, P. aeruginosa, and B. cereus . The target compound’s unsubstituted benzimidazole could mimic these interactions, but the 3-methoxyphenyl group’s electron-donating nature might reduce binding affinity compared to halogenated analogs.

Computational Insights

Density functional theory (DFT) studies (e.g., Becke’s hybrid functionals and Lee-Yang-Parr correlation ) predict that electron-donating groups (e.g., methoxy) lower the HOMO-LUMO gap, increasing reactivity. For the target compound, this could enhance interactions with biological targets like enzymes or DNA.

Q & A

Q. What are the established synthetic routes for 4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of 1-(3-methoxyphenyl)-4-carboxy-pyrrolidin-2-one with 1,2-diaminobenzene under acidic reflux conditions (e.g., 4 M HCl at 100°C for 24 hours). Neutralization with NaOH (pH 8–9) precipitates the product, which is purified via crystallization . Optimization parameters :

- Solvent : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates.

- Catalyst : Lewis acids (e.g., ZnCl₂) may accelerate imidazole ring formation.

- Temperature : Controlled reflux (~120°C) minimizes side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; benzimidazole aromatic protons at δ 7.2–8.1 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–N bonds in pyrrolidinone: ~1.33 Å) and torsion angles using SHELX software .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ = 350.15) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC (Rf = 0.5 in ethyl acetate/hexane) are standard.

Q. What are the key reaction mechanisms involved in modifying the benzimidazole or pyrrolidinone moieties?

- Nucleophilic ring-opening : Pyrrolidin-2-one reacts with hydrazines or amines to form γ-amino acid derivatives, enabling functionalization at the 4-position .

- Electrophilic substitution : Benzimidazole undergoes halogenation (e.g., Cl at C5/C6) under FeCl₃ catalysis, altering electronic properties for target binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Approach :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzimidazole to enhance lipophilicity and membrane permeability .

- Scaffold hybridization : Fuse pyrrolidinone with pyrazolo[3,4-d]pyrimidine to mimic kinase inhibitor pharmacophores .

- Data-driven optimization :

| Derivative Modification | Bioactivity (IC₅₀) | Target |

|---|---|---|

| 4-Fluorophenyl substituent | 12 nM | PARP-1 |

| 3-Methoxy → 3-CN | 8 nM | EGFR |

| Hypothetical data based on structural analogs . |

Q. What computational strategies predict binding modes of this compound with biological targets?

- Docking studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., kinase domains). Key residues (e.g., Lys68 in SV2A) form hydrogen bonds with the pyrrolidinone carbonyl .

- MD simulations : AMBER-based trajectories (100 ns) assess stability of ligand-protein complexes, highlighting hydrophobic packing with benzimidazole .

Q. How can crystallographic data resolve contradictions in reported biological activity?

- Case study : Discrepancies in IC₅₀ values may arise from polymorphic forms. Single-crystal X-ray diffraction (space group P2₁/c, Z = 4) identifies dominant conformers influencing target binding .

- Electron density maps : SHELXL-refined models (R₁ < 0.05) clarify protonation states (e.g., neutral vs. charged benzimidazole nitrogen) critical for activity .

Q. What methodologies validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.